Hirsutene
CAS No.: 59372-72-4
Cat. No.: VC1844780
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59372-72-4 |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| IUPAC Name | (3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene |
| Standard InChI | InChI=1S/C15H24/c1-10-5-6-12-7-11-8-14(2,3)9-13(11)15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
| Standard InChI Key | XEORYLRYWDQOAT-KYEXWDHISA-N |
| Isomeric SMILES | C[C@]12[C@H](CCC1=C)C[C@@H]3[C@H]2CC(C3)(C)C |
| SMILES | CC1(CC2CC3CCC(=C)C3(C2C1)C)C |
| Canonical SMILES | CC1(CC2CC3CCC(=C)C3(C2C1)C)C |
Introduction
Chemical Structure and Properties
Hirsutene is classified as a linear triquinane sesquiterpenoid with the molecular formula C15H24 and a molecular weight of 204.35 g/mol . The IUPAC name for hirsutene is (3aR,3bR,6aS,7aR)-3a,5,5-trimethyl-3-methylidene-1,2,3b,4,6,6a,7,7a-octahydrocyclopenta[a]pentalene . Its structure features a characteristic 5-5-5 fused ring skeleton with a methylidene group (=CH2) and three methyl groups strategically positioned within the tricyclic framework .
Physical and Chemical Properties
The compound possesses several distinctive physicochemical properties that influence its behavior in biological systems and chemical reactions. Hirsutene lacks heteroatomic functional groups, which contributes to its lipophilic nature .
| Property | Value |
|---|---|
| Molecular Formula | C15H24 |
| Molecular Weight | 204.35 g/mol |
| Exact Mass | 204.187800766 g/mol |
| Topological Polar Surface Area (TPSA) | 0.00 Ų |
| XlogP | 5.00 |
| AlogP | 4.42 |
| H-Bond Acceptors | 0 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 0 |
The compound's high lipophilicity (indicated by its XlogP and AlogP values) and absence of hydrogen bond donors or acceptors suggest it would readily cross cell membranes and potentially penetrate the blood-brain barrier . These properties are consistent with its predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics, indicating positive human intestinal absorption (99.05% probability) and blood-brain barrier penetration (95.00% probability) .
Structural Identification
Various analytical methods have been employed to elucidate and confirm the structure of hirsutene. The compound has been assigned several identifiers in chemical databases:
| Identifier Type | Value |
|---|---|
| CAS Number | 59372-72-4 |
| PubChem CID | 10442928 |
| ChEBI ID | CHEBI:232913 |
| DSSTox Substance ID | DTXSID90974786 |
| Lipid Maps ID | LMPR0103730001 |
| InChI Key | XEORYLRYWDQOAT-KYEXWDHISA-N |
These identifiers facilitate the tracking and referencing of hirsutene across different scientific databases and literature .
Natural Occurrence and Biological Sources
Hirsutene has been isolated from several fungal species, highlighting its role as a specialized metabolite in the fungal kingdom.
Fungal Sources
Biosynthesis
The biosynthetic pathway leading to hirsutene represents a remarkable example of the complex enzymatic transformations involved in terpene synthesis.
Enzymatic Processes
Research has demonstrated that hirsutene is produced by specialized sesquiterpene synthases found in fungi. In particular, a chimeric sesquiterpene synthase from Steccherinum ochraceum has been identified as responsible for the biosynthesis of (+)-hirsutene . This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes, through a series of cyclizations and rearrangements to form the complex tricyclic structure of hirsutene.
Cyclization Mechanism
The biosynthetic pathway to hirsutene employs an unusual cyclization mode that involves three distinct cyclization processes . Specifically, this includes:
-
C1-C11 bond formation
-
C2-C9 bond formation
-
C3-C6 bond formation
In addition to these cyclizations, the mechanism includes one intramolecular 1,2-hydride shift (from C9 to C10) and three successive 1,2-alkyl shifts . These transformations work in concert to construct the characteristic 5-5-5 fused ring skeleton of hirsutene with precise stereochemical control. This intricate sequence of reactions exemplifies the elegance and efficiency of terpene synthases in generating complex molecular architectures from simple linear precursors.
Chemical Synthesis
The synthesis of hirsutene has attracted significant attention from synthetic organic chemists due to its challenging structural features, including four contiguous stereocenters and two quaternary carbon centers within a compact tricyclic framework.
Historical Synthesis
In 1985, Curran and Rakiewicz reported an elegant synthesis of (±)-hirsutene that employed a late-stage radical cyclization as a key step . This approach represented one of the early successful strategies for constructing the linear triquinane skeleton of hirsutene.
Modern Synthetic Approaches
More recent synthetic approaches have expanded the repertoire of methods for accessing hirsutene and related structures.
Transannular Aldolization Approach
A catalytic, asymmetric transannular aldolization strategy has been developed for the synthesis of (+)-hirsutene . This approach employs a proline-derivative catalyst to promote the transannular aldol reaction of 1,4-cyclooctanediones, yielding the corresponding cyclic β-hydroxy ketones with good yields and high enantioselectivities . This method demonstrates the utility of asymmetric catalysis in constructing the complex stereocenters present in hirsutene.
Radical Cyclization Cascade
Another synthetic pathway involves a sequence beginning with an Ireland–Claisen rearrangement of an acetate derivative, followed by phenylselenolactonization to form a lactone intermediate . Subsequent transformations including elimination, SN2' reaction, and deprotection lead to an iodoenyne intermediate. This precursor undergoes a 5-exo-trig/5-exo-dig radical cyclization cascade in the presence of AIBN/Bu3SnH to afford (±)-hirsutene . This strategy elegantly constructs the tricyclic framework through a cascade process that establishes multiple stereocenters in a single operation.
| ADMET Parameter | Prediction | Probability |
|---|---|---|
| Human Intestinal Absorption | Positive | 99.05% |
| Caco-2 Permeability | Positive | 77.22% |
| Blood-Brain Barrier Penetration | Positive | 95.00% |
| Human Oral Bioavailability | Positive | 74.29% |
| P-glycoprotein Inhibition | Negative | 94.05% |
| P-glycoprotein Substrate | Negative | 84.98% |
Enzyme Interactions
Predictions regarding hirsutene's interactions with metabolic enzymes provide insights into its potential metabolism and drug-drug interaction profile:
| Enzyme | Interaction | Probability |
|---|---|---|
| CYP3A4 Substrate | Positive | 52.01% |
| CYP2C9 Substrate | Negative | 78.90% |
| CYP2D6 Substrate | Negative | 74.41% |
| CYP3A4 Inhibition | Negative | 90.10% |
| CYP2C9 Inhibition | Negative | 78.12% |
| CYP2C19 Inhibition | Negative | 72.19% |
| CYP2D6 Inhibition | Negative | 94.52% |
| CYP1A2 Inhibition | Negative | 73.01% |
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